molecular formula O2<br>O2(2−) B1211578 Oxygen CAS No. 7782-44-7

Oxygen

Cat. No. B1211578
CAS RN: 7782-44-7
M. Wt: 31.999 g/mol
InChI Key: MYMOFIZGZYHOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05955050

Procedure details

It should be noted that in the absence of sulfamic acid, nitrylsulphuric acid reacts with hydrogen peroxide to produce water, oxygen and nitrososulphuric acid, which material consumes yet more peroxide. This reaction sequence leads to the catalytic destruction of the peroxide added as shown in the following equations:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nitrylsulphuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)N.[N+:6]([O:9][S:10](=[O:13])(=[O:12])[OH:11])([O-])=[O:7].[OH:14][OH:15]>O>[O:14]=[O:15].[N:6]([O:9][S:10](=[O:12])(=[O:11])[OH:13])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Two
Name
nitrylsulphuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])OS(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=O
Name
Type
product
Smiles
N(=O)OS(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05955050

Procedure details

It should be noted that in the absence of sulfamic acid, nitrylsulphuric acid reacts with hydrogen peroxide to produce water, oxygen and nitrososulphuric acid, which material consumes yet more peroxide. This reaction sequence leads to the catalytic destruction of the peroxide added as shown in the following equations:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nitrylsulphuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)N.[N+:6]([O:9][S:10](=[O:13])(=[O:12])[OH:11])([O-])=[O:7].[OH:14][OH:15]>O>[O:14]=[O:15].[N:6]([O:9][S:10](=[O:12])(=[O:11])[OH:13])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(O)(=O)=O
Step Two
Name
nitrylsulphuric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])OS(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=O
Name
Type
product
Smiles
N(=O)OS(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.